![molecular formula C25H31N3O4 B12429413 1,1'-[(1-Methylethyl)imino]bis[3-(1H-indol-4-yloxy)-2-propanol-d7](/img/structure/B12429413.png)
1,1'-[(1-Methylethyl)imino]bis[3-(1H-indol-4-yloxy)-2-propanol-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pindolol dimer-d7 is a deuterated form of the pindolol dimer, a compound derived from pindolol, which is a non-selective beta-adrenergic receptor antagonist. Pindolol is commonly used in the treatment of hypertension and angina pectoris. The deuterated form, Pindolol dimer-d7, is often used in scientific research to study the pharmacokinetics and metabolic pathways of pindolol due to its enhanced stability and distinguishable mass spectrometric properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pindolol dimer-d7 typically involves the deuteration of pindolol followed by dimerization. The deuteration process can be achieved using deuterated reagents such as deuterium oxide (D2O) or deuterated solvents under specific reaction conditions. The dimerization process involves the coupling of two pindolol molecules, which can be facilitated by catalysts and specific reaction conditions to ensure the formation of the dimer.
Industrial Production Methods
Industrial production of Pindolol dimer-d7 involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity deuterated reagents and advanced purification techniques such as chromatography to isolate the desired product. Quality control measures are implemented to ensure the consistency and reliability of the compound for research purposes.
Chemical Reactions Analysis
Types of Reactions
Pindolol dimer-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated alcohols. Substitution reactions can result in various substituted pindolol derivatives.
Scientific Research Applications
Pindolol dimer-d7 has several scientific research applications, including:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of pindolol in biological systems.
Metabolic Pathways: Helps in identifying and characterizing metabolic pathways and intermediates of pindolol.
Drug Development: Assists in the development of new beta-blockers by providing insights into the structure-activity relationship.
Analytical Chemistry: Utilized as an internal standard in mass spectrometry for the quantification of pindolol and its metabolites.
Biomedical Research: Investigated for its potential effects on cardiovascular and central nervous systems.
Mechanism of Action
Pindolol dimer-d7 exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate and blood pressure. By inhibiting these receptors, the compound reduces the effects of adrenaline and noradrenaline, leading to decreased heart rate and blood pressure. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are related to the sympathetic nervous system.
Comparison with Similar Compounds
Similar Compounds
Propranolol: Another non-selective beta-blocker used for hypertension and anxiety.
Atenolol: A selective beta-1 blocker used primarily for hypertension and angina.
Metoprolol: A selective beta-1 blocker used for hypertension, angina, and heart failure.
Uniqueness
Pindolol dimer-d7 is unique due to its deuterated nature, which provides enhanced stability and allows for precise tracking in metabolic studies. Unlike other beta-blockers, its dimeric form offers unique insights into the pharmacokinetics and pharmacodynamics of pindolol, making it a valuable tool in scientific research.
Properties
Molecular Formula |
C25H31N3O4 |
|---|---|
Molecular Weight |
444.6 g/mol |
IUPAC Name |
1-[1,1,1,2,3,3,3-heptadeuteriopropan-2-yl-[2-hydroxy-3-(1H-indol-4-yloxy)propyl]amino]-3-(1H-indol-4-yloxy)propan-2-ol |
InChI |
InChI=1S/C25H31N3O4/c1-17(2)28(13-18(29)15-31-24-7-3-5-22-20(24)9-11-26-22)14-19(30)16-32-25-8-4-6-23-21(25)10-12-27-23/h3-12,17-19,26-27,29-30H,13-16H2,1-2H3/i1D3,2D3,17D |
InChI Key |
BLCDDLOHQZZMHH-WFBMWZOZSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(CC(COC1=CC=CC2=C1C=CN2)O)CC(COC3=CC=CC4=C3C=CN4)O |
Canonical SMILES |
CC(C)N(CC(COC1=CC=CC2=C1C=CN2)O)CC(COC3=CC=CC4=C3C=CN4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


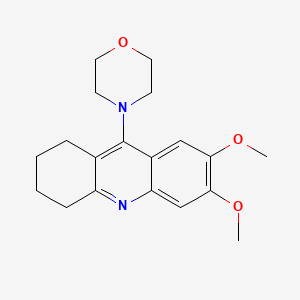
![(2S)-2,3,4,4,4-pentadeuterio-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(2-oxo-1,3-diazinan-1-yl)-3-(trideuteriomethyl)butanamide](/img/structure/B12429331.png)
![(3-fluoro-2-pyrimidin-2-ylphenyl)-[(2R)-2-[[5-(trifluoromethyl)pyrazin-2-yl]amino]-7-azabicyclo[2.2.1]heptan-7-yl]methanone](/img/structure/B12429332.png)
![4-[[3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-nitrophenyl]methyl]piperazine-1-carboximidamide;pentahydrochloride](/img/structure/B12429333.png)
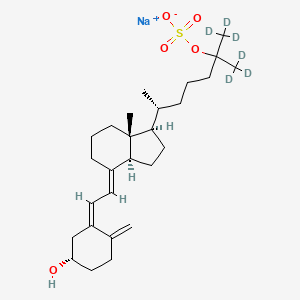
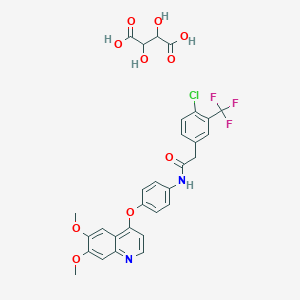
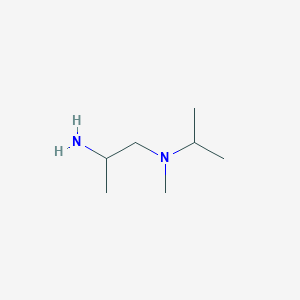
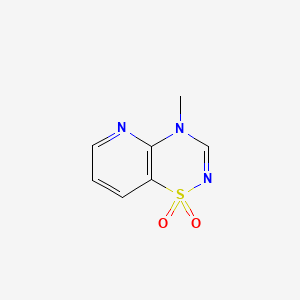
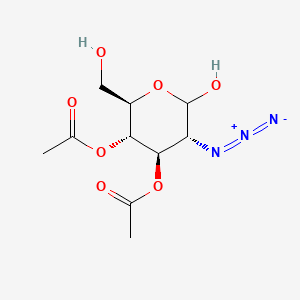
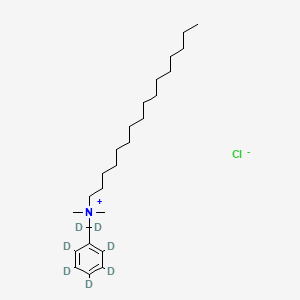
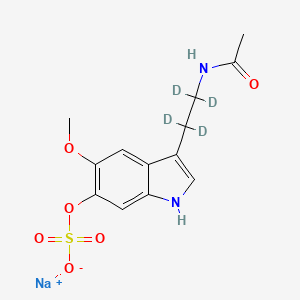

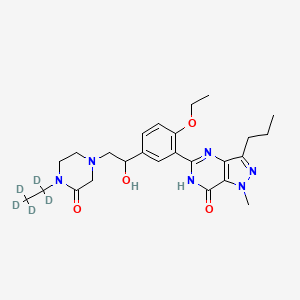
![[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12429398.png)
